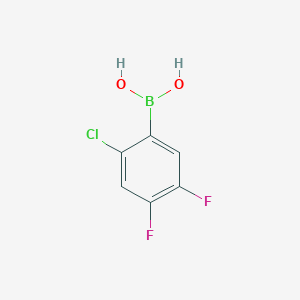![molecular formula C12H10FNO2 B1469996 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1537477-90-9](/img/structure/B1469996.png)
1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a pyrrole derivative. Pyrrole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrrole moiety .
Applications De Recherche Scientifique
Aurora Kinase Inhibition and Cancer Treatment
1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid derivatives have been investigated for their potential in inhibiting Aurora kinases, which could be useful in cancer treatment. One such compound, (2S, 4S)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazole-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid, has shown promising results in this regard (ロバート ヘンリー,ジェームズ, 2006).
Analgesic and Anti-Inflammatory Activities
Compounds structurally related to this compound, such as 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, have been synthesized and tested for their analgesic and anti-inflammatory activities. Some of these compounds have shown comparable or greater potency than traditional anti-inflammatory and analgesic agents in both acute and chronic animal models (J. Muchowski et al., 1985).
Antibacterial Activity
Pyridonecarboxylic acids, which include derivatives of this compound, have been studied for their antibacterial activity. Research has shown that substituents at specific positions in these compounds significantly affect their antibacterial activity and recovery in urinary models. This highlights their potential use as antibacterial agents (H. Narita et al., 1986).
Ligand-Independent Ortho Lithiation
1-(Fluorophenyl)pyrroles, closely related to the compound , exhibit a special directing effect of fluorine in ortho lithiation processes. This effect is independent of the tertiary amine type ligands used, indicating unique chemical behavior attributable to the fluorine atom's presence in the molecular structure (F. Faigl et al., 1998).
Synthesis of Biologically Active Anticancer Drugs
7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an analog of this compound, serves as an important intermediate in the synthesis of various biologically active anticancer drugs. An efficient synthesis method for this compound has been developed, underscoring its significance in pharmaceutical research (Jianqing Zhang et al., 2019).
Orientations Futures
Given the pharmacological potential of pyrrole and its derivatives, future research could focus on the synthesis and biological activity of “1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid”. This could include exploring its potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid may also interact with various biological targets.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and thereby modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall inflammatory state of the cell . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the context . For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in the enzyme that enhance its activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects have been identified, indicating specific dosage levels at which the compound transitions from being beneficial to harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the metabolism of fatty acids, leading to changes in lipid levels within the cell. Additionally, it may affect the production of reactive oxygen species, thereby influencing oxidative stress responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZLMYGFPMRTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(propylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469915.png)

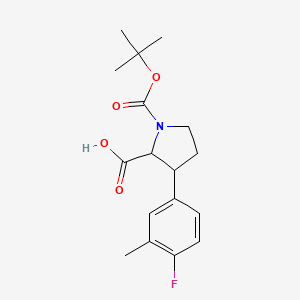
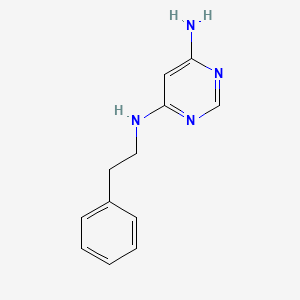
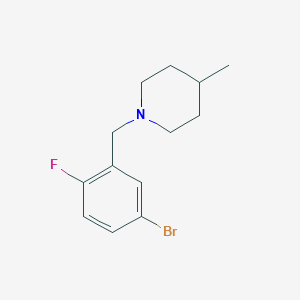
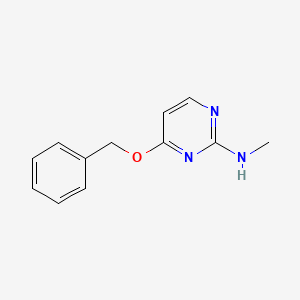
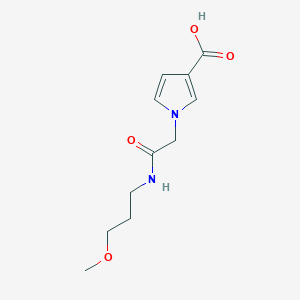

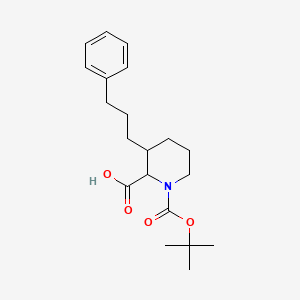
![2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469931.png)
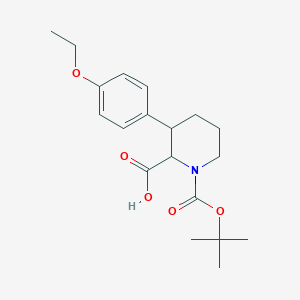
![3-Phenyl-4-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B1469934.png)
